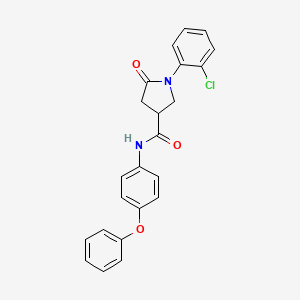![molecular formula C19H25N3O5 B12455564 (1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzylcarbamoyl-propanehydrazido moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzylcarbamoyl-Propanehydrazido Moiety: This step involves the reaction of benzyl isocyanate with a hydrazine derivative, followed by coupling with the cyclohexane carboxylic acid through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, advanced oxidation techniques for the carboxylic acid introduction, and high-efficiency coupling methods for the final attachment of the benzylcarbamoyl-propanehydrazido moiety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Cyclohexane-1-methanol.
Substitution: Various substituted hydrazides depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its hydrazido and carboxylic acid functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzylcarbamoyl group is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
作用機序
The mechanism of action of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-{[3-(phenylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(methylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(ethylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid lies in its benzylcarbamoyl group, which provides distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C19H25N3O5 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
(1R,2S)-2-[[[4-(benzylamino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25N3O5/c23-16(20-12-13-6-2-1-3-7-13)10-11-17(24)21-22-18(25)14-8-4-5-9-15(14)19(26)27/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t14-,15+/m0/s1 |
InChIキー |
MKUWCWBOMRTTNZ-LSDHHAIUSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)
![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)
![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![6-[3-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12455515.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)

![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
